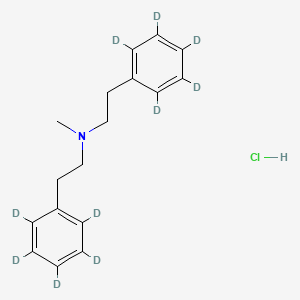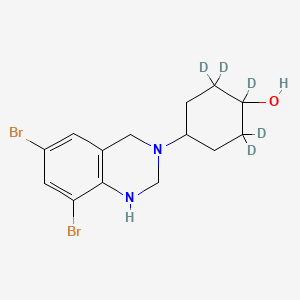
Methyl 1,2,3,6-tetrahydropyridine-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 1,2,3,6-tetrahydropyridine-3-carboxylate” is a chemical compound with the formula C7H11NO2 . It’s important to note that the specific compound you’re asking about might have slightly different properties or reactions.
Molecular Structure Analysis
The molecular structure of a similar compound, “Methyl 1,2,3,6-tetrahydropyridine-3-carboxylate”, includes a pyridine ring, which is a six-membered ring with one nitrogen atom .Physical And Chemical Properties Analysis
The physical and chemical properties of a similar compound, “Methyl 1,2,3,6-tetrahydropyridine-3-carboxylate Hydrochloride”, include a molecular weight of 177.63 g/mol .Applications De Recherche Scientifique
Synthesis of Bioactive Compounds
Methyl 1,2,3,6-tetrahydropyridine-2-carboxylate serves as a key intermediate in the synthesis of various bioactive compounds. Its structure is pivotal in the formation of tetrahydropyridines (THPs), which have been identified in both natural products and synthetic pharmaceutical agents . The ability to introduce varied substituents onto the THP ring system significantly affects their pharmacological properties, particularly as anti-inflammatory and anticancer agents .
Anti-inflammatory Applications
Substituted N-[3-(1H-pyrrol-1-yl)methyl]-1,2,5,6-tetrahydropyridin-1-yl] benzamide/benzene sulfonamides, synthesized using Methyl 1,2,3,6-tetrahydropyridine-2-carboxylate, have shown promising in vitro anti-inflammatory activity. These compounds were evaluated in murine BV-2 microglial cells, indicating the potential for developing new anti-inflammatory drugs .
Anticancer Research
The modified derivatives of Methyl 1,2,3,6-tetrahydropyridine-2-carboxylate have been explored for their anticancer properties. The structure-activity relationship (SAR) studies of these derivatives help in understanding the significance of THP-containing motifs as lead compounds in drug discovery and design, particularly targeting cancer .
Neurodegenerative Disease Models
Methyl 1,2,3,6-tetrahydropyridine-2-carboxylate-related compounds, such as MPTP (1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine), are utilized in in vivo research studies as models for Parkinsonism. These studies have indicated a possible role for cyclooxygenase 2 (COX-2) in Parkinsonian neurodegeneration .
Study of Programmed Cell Death
MPTP, a derivative of Methyl 1,2,3,6-tetrahydropyridine-2-carboxylate, has been applied in studies related to programmed cell death in neurogenerative diseases. This research is crucial for understanding the mechanisms behind diseases like Parkinson’s and finding potential therapeutic targets .
Oxidative Stress Research
The metabolites of Methyl 1,2,3,6-tetrahydropyridine-2-carboxylate, specifically MPP+ (1-methyl-4-phenylpyridine), can cause free radical production in vivo, leading to oxidative stress. This is significant for studying the effects of oxidative stress on cells and developing strategies to mitigate its impact .
Blood-Brain Barrier (BBB) Permeability Studies
Compounds containing the THP ring system, derived from Methyl 1,2,3,6-tetrahydropyridine-2-carboxylate, are of interest in evaluating their ability to cross the BBB. This is essential for the development of drugs targeting central nervous system disorders .
Enantioselective Synthesis
Methyl 1,2,3,6-tetrahydropyridine-2-carboxylate is used in the enantioselective synthesis of pharmaceuticals. The percent enantiomeric excess (ee%) of synthesized compounds is a critical parameter in pharmaceutical chemistry, affecting the efficacy and safety of drugs .
Mécanisme D'action
Target of Action
Methyl 1,2,3,6-tetrahydropyridine-2-carboxylate primarily targets dopaminergic neurons in the brain . These neurons play a crucial role in regulating movement and emotion.
Mode of Action
The compound interacts with its targets by causing inflammation, excitotoxicity, mitochondrial apoptosis, formation of inclusion bodies, and oxidative stress . This leads to damage in the dopaminergic neurons in the striatum and substantia nigra . In these neurons, the compound blocks the mitochondrial complex I , leading to mitochondrial dysfunction .
Biochemical Pathways
The affected biochemical pathway is the dopaminergic pathway . The compound’s action results in the production of free radicals, causing oxidative stress . This stress, in turn, affects the downstream effects of the dopaminergic pathway, leading to neuronal damage .
Pharmacokinetics
It is known that the compound can cross the blood-brain barrier , which suggests that it has good bioavailability.
Result of Action
The result of the compound’s action is the depletion of dopamine in the striatum and substantia nigra . This leads to the manifestation of symptoms similar to those seen in Parkinson’s disease .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Methyl 1,2,3,6-tetrahydropyridine-2-carboxylate. For instance, the presence of other neurotoxic substances can exacerbate the compound’s effects . Additionally, the compound’s stability and efficacy can be affected by factors such as temperature and pH .
Propriétés
IUPAC Name |
methyl 1,2,3,6-tetrahydropyridine-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c1-10-7(9)6-4-2-3-5-8-6/h2-3,6,8H,4-5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCOPAQWYNHWABP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC=CCN1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1,2,3,6-tetrahydropyridine-2-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

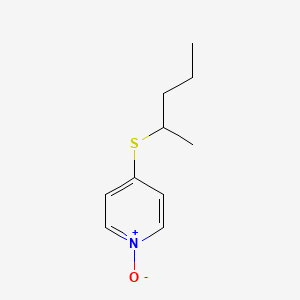
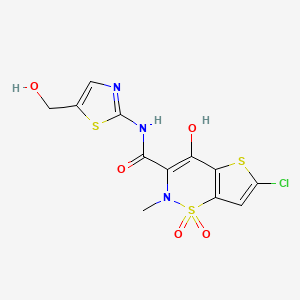



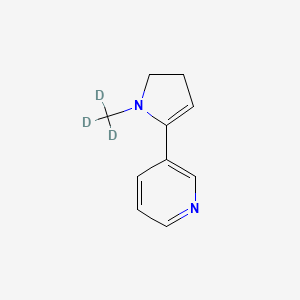
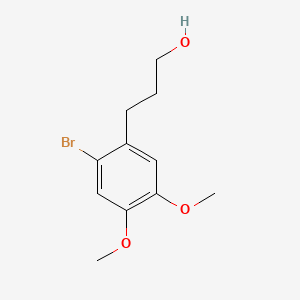
![Sulfuric acid copper(2++) salt (1:1), polymer with 2,5-furandione and oxybis[propanol]](/img/no-structure.png)


